molecular formula C7H5F3N2O B132722 4-(Trifluoroacetamido)pyridine CAS No. 77262-39-6

4-(Trifluoroacetamido)pyridine

Cat. No.: B132722
CAS No.: 77262-39-6
M. Wt: 190.12 g/mol
InChI Key: WQSUOLIZDLLWDZ-UHFFFAOYSA-N
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Description

4-(Trifluoroacetamido)pyridine, also known as 2,2,2-trifluoro-N-(4-pyridinyl)acetamide, is a fluorinated organic compound with the molecular formula C7H5F3N2O. This compound is characterized by the presence of a trifluoroacetamido group attached to a pyridine ring. It is widely used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Trifluoroacetamido)pyridine can be synthesized through the reaction of 4-aminopyridine with trifluoroacetic anhydride. The reaction typically occurs under anhydrous conditions and requires a suitable solvent such as dichloromethane. The reaction proceeds as follows:

[ \text{4-Aminopyridine} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoroacetamido)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroacetamido group can be substituted by nucleophiles such as amines and alcohols.

    Reduction Reactions: The compound can be reduced to form 4-aminopyridine under specific conditions.

    Oxidation Reactions: Oxidizing agents can convert the compound into its corresponding N-oxide derivative.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Oxidizing Agents: Potassium permanganate, osmium tetroxide

Major Products:

    Substitution Products: N-substituted pyridines

    Reduction Products: 4-aminopyridine

    Oxidation Products: Pyridine N-oxides

Scientific Research Applications

4-(Trifluoroacetamido)pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Trifluoroacetamido)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetamido group enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

    4-Aminopyridine: A precursor in the synthesis of 4-(Trifluoroacetamido)pyridine.

    4-(Trifluoroacetyl)pyridine: A structurally related compound with similar chemical properties.

    4-(Trifluoromethyl)pyridine: Another fluorinated pyridine derivative with distinct reactivity.

Uniqueness: this compound is unique due to the presence of the trifluoroacetamido group, which imparts specific chemical and biological properties. This group enhances the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various scientific applications.

Properties

IUPAC Name

2,2,2-trifluoro-N-pyridin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)6(13)12-5-1-3-11-4-2-5/h1-4H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSUOLIZDLLWDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399252
Record name 4-(Trifluoroacetamido)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77262-39-6
Record name 4-(Trifluoroacetamido)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoroacetamido)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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